

# Application Note 1: Activation of Glycosyl Trichloroacetimidates

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## Compound of Interest

Compound Name: Nitrosonium tetrafluoroborate

Cat. No.: B079821

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**Nitrosonium tetrafluoroborate** has been established as an effective promoter for the activation of glycosyl trichloroacetimidate donors, enabling the stereoselective formation of O-glycosides.[1] This method is notable for its operational simplicity, rapid reaction times, and the absence of metallic byproducts.

The reaction is believed to proceed through the activation of the trichloroacetimidate group by the nitrosonium ion ( $\text{NO}^+$ ), leading to the formation of a highly reactive glycosyl oxocarbenium ion intermediate. This intermediate is then attacked by the glycosyl acceptor to form the glycosidic bond. The stereochemical outcome of the reaction is influenced by factors such as the protecting groups on the glycosyl donor and the solvent system employed. For instance, the use of a dichloromethane-diethyl ether solvent mixture has been shown to favor the formation of 1,2-cis glycosides.[1]

## Quantitative Data Summary

The following table summarizes the results from the  $\text{NOBF}_4$ -catalyzed glycosylation of various glycosyl trichloroacetimidate donors with a range of glycosyl acceptors, as reported by Sau, Santra, and Misra (2012).

Entry	Glycosyl Donor	Glycosyl Acceptor	Solvent	Time (min)	Yield (%)	$\alpha:\beta$ Ratio
1	2,3,4,6-Tetra-O-benzyl- $\alpha/\beta$ -D-glucopyranosyl trichloroacetimidate	Methyl 2,3,4-tri-O-benzyl- $\alpha$ -D-glucopyranoside	CH <sub>2</sub> Cl <sub>2</sub>	15	81	1:8
2	2,3,4,6-Tetra-O-benzyl- $\alpha/\beta$ -D-glucopyranosyl trichloroacetimidate	Methyl 2,3,6-tri-O-benzyl- $\alpha$ -D-glucopyranoside	CH <sub>2</sub> Cl <sub>2</sub>	20	78	1:7
3	2,3,4,6-Tetra-O-benzyl- $\alpha/\beta$ -D-galactopyranosyl trichloroacetimidate	Methyl 2,3,4-tri-O-benzyl- $\alpha$ -D-glucopyranoside	CH <sub>2</sub> Cl <sub>2</sub>	15	84	1:9
4	2,3,4,6-Tetra-O-benzyl- $\alpha/\beta$ -D-galactopyranosyl trichloroacetimidate	Isopropanol	CH <sub>2</sub> Cl <sub>2</sub>	10	82	1:8

5	2,3,4,6-Tetra-O-acetyl- $\alpha/\beta$ -D-glucopyranosyl trichloroacetimidate	Methyl 2,3,4-tri-O-benzyl- $\alpha$ -D-glucopyranoside	CH <sub>2</sub> Cl <sub>2</sub>	25	75	1:6
6	2,3,4-Tri-O-benzyl-L-fucopyranosyl trichloroacetimidate	Methyl 2,3,4-tri-O-benzyl- $\alpha$ -D-glucopyranoside	CH <sub>2</sub> Cl <sub>2</sub> -Et <sub>2</sub> O (1:1)	15	79	6:1

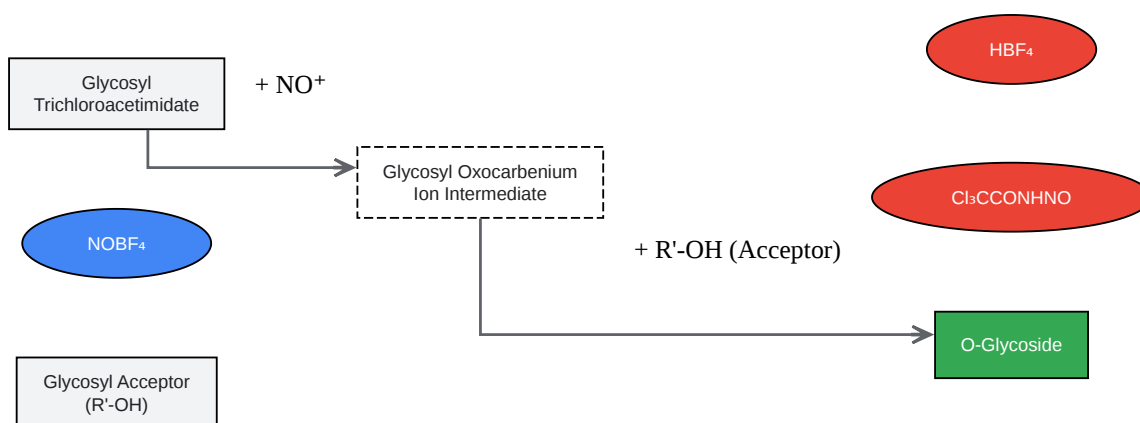
## Experimental Protocol: General Procedure for NOBF<sub>4</sub>-Catalyzed Glycosylation

### Materials:

- Glycosyl trichloroacetimidate donor (1.0 equiv)
- Glycosyl acceptor (1.2 equiv)
- **Nitrosonium tetrafluoroborate** (NOBF<sub>4</sub>) (1.2 equiv)
- Anhydrous Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Activated molecular sieves (4 Å)
- Triethylamine
- Silica gel for column chromatography

### Procedure:

- A solution of the glycosyl trichloroacetimidate donor and the glycosyl acceptor in anhydrous  $\text{CH}_2\text{Cl}_2$  is stirred over activated 4 Å molecular sieves for 30 minutes at room temperature under an argon atmosphere.
- The mixture is then cooled to  $-15\text{ }^\circ\text{C}$ .
- **Nitrosonium tetrafluoroborate** is added to the reaction mixture in one portion.
- The reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched by the addition of triethylamine.
- The reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.
- The residue is purified by silica gel column chromatography to afford the desired glycoside.



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Caption: Proposed mechanism of  $\text{NOBF}_4$ -catalyzed glycosylation.

## Application Note 2: Ferrier Sulfamidoglycosylation of Glycals

**Nitrosonium tetrafluoroborate** also catalyzes the Ferrier sulfamidoglycosylation of glycals, providing a route to hydroxysulfamide glycosides. This reaction proceeds with good yields and demonstrates good  $\alpha$ -stereoselectivity.<sup>[1]</sup> This methodology is particularly relevant for the synthesis of glycoinhibitors of enzymes such as carbonic anhydrases.

### Quantitative Data Summary

The following table presents data from the NOBF<sub>4</sub>-catalyzed Ferrier sulfamidoglycosylation of various glycals with sulfamide, as reported by Nocentini et al. (2015).

Entry	Glycal	Solvent	Time (h)	Yield (%)	$\alpha$ : $\beta$ Ratio
1	3,4,6-Tri-O-acetyl-D-glucal	CH <sub>3</sub> CN	2	85	>95:5
2	3,4,6-Tri-O-acetyl-D-galactal	CH <sub>3</sub> CN	2	82	>95:5
3	3,4-Di-O-acetyl-L-rhamnal	CH <sub>3</sub> CN	3	78	>95:5
4	3,4-Di-O-acetyl-D-fucal	CH <sub>3</sub> CN	3	80	>95:5

### Experimental Protocol: General Procedure for Ferrier Sulfamidoglycosylation

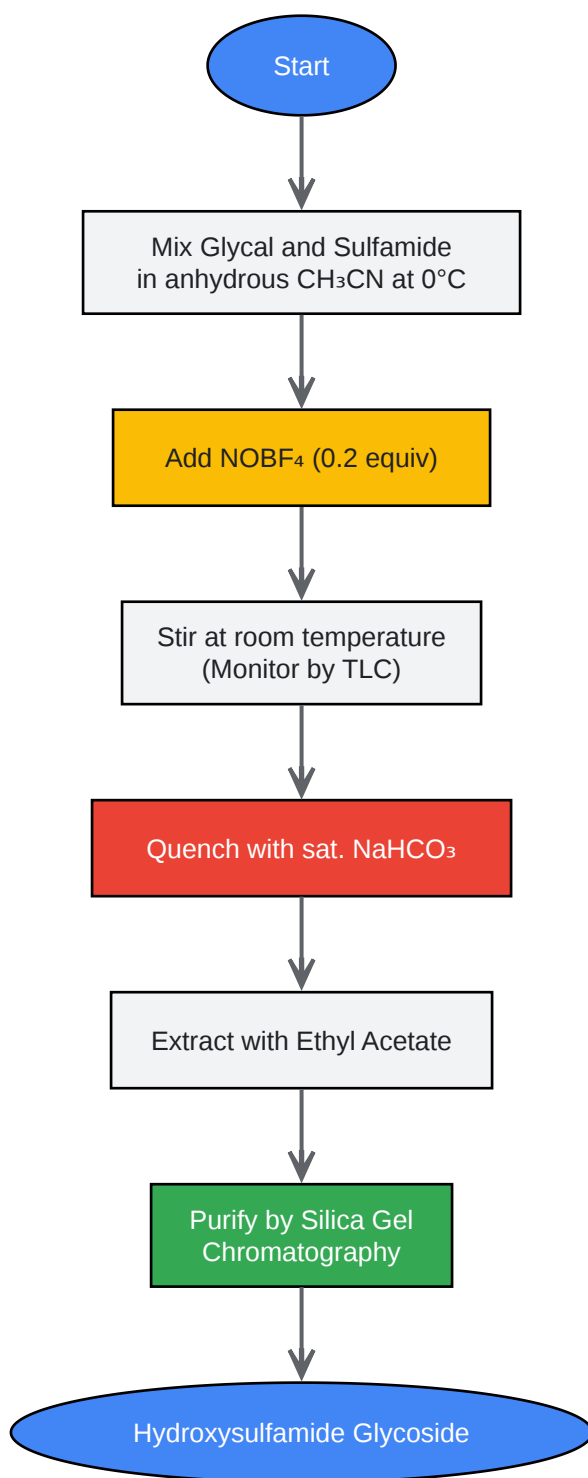
Materials:

- Glycal (1.0 equiv)
- Sulfamide (1.5 equiv)

- **Nitrosonium tetrafluoroborate** (NOBF<sub>4</sub>) (0.2 equiv)
- Anhydrous Acetonitrile (CH<sub>3</sub>CN)
- Sodium bicarbonate (NaHCO<sub>3</sub>) solution (saturated)
- Silica gel for column chromatography

Procedure:

- To a solution of the glycal and sulfamide in anhydrous acetonitrile at 0 °C under an argon atmosphere, **nitrosonium tetrafluoroborate** is added portion-wise.
- The reaction mixture is stirred at room temperature and monitored by TLC.
- Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
- The aqueous layer is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography to yield the desired hydroxysulfamide glycoside.



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Caption: Experimental workflow for Ferrier sulfamidoglycosylation.

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## References

- 1. Ferrier sulfamidoglycosylation of glycals catalyzed by nitrosonium tetrafluoroborate: towards new carbonic anhydrase glycoinhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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